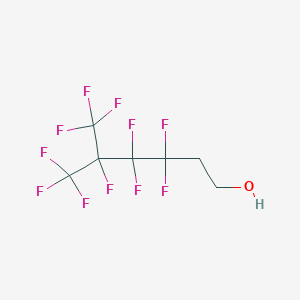

1H,1H,2H,2H-Perfluoro-5-methylhexan-1-ol

Übersicht

Beschreibung

1H,1H,2H,2H-Perfluoro-5-methylhexan-1-ol is a fluorinated alcohol compound characterized by its unique structure, which includes both perfluorinated and hydrogenated carbon atoms. This compound is known for its high thermal stability, low surface energy, and resistance to chemical reactions, making it valuable in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H,1H,2H,2H-Perfluoro-5-methylhexan-1-ol can be synthesized through a fluorination reaction. One common method involves reacting 5-methylhexanone with hydrogen fluoride, followed by esterification under alkaline conditions to yield the desired product .

Industrial Production Methods: The industrial production of this compound typically involves large-scale fluorination processes. These processes are designed to ensure high purity and yield, often utilizing specialized equipment to handle the reactive fluorinating agents safely.

Analyse Chemischer Reaktionen

Types of Reactions: 1H,1H,2H,2H-Perfluoro-5-methylhexan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids.

Reduction: Reduction reactions can convert it into corresponding perfluorinated hydrocarbons.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed:

Oxidation: Perfluorinated carboxylic acids.

Reduction: Perfluorinated hydrocarbons.

Substitution: Various substituted perfluorinated compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Structure and Characteristics

- Molecular Formula : C8H17F17O

- Molecular Weight : 438.08 g/mol

- Boiling Point : Approximately 150 °C

- Density : 1.65 g/cm³

These properties contribute to its functionality in various applications.

Chemistry

1H,1H,2H,2H-Perfluoro-5-methylhexan-1-ol is utilized as a surfactant in the synthesis of fluorinated polymers. Its unique structure allows for effective stabilization of emulsions and dispersions in chemical reactions. Additionally, it can serve as a solvent for various organic reactions due to its low surface tension and high polarity.

Biology

In biological research, this compound is employed to study cell membrane interactions due to its amphiphilic nature. The hydrophobic perfluorinated tail interacts with lipid bilayers while the hydroxyl group facilitates hydrogen bonding with water molecules. This dual functionality aids in understanding membrane dynamics and cellular processes.

Medicine

This compound is investigated for its potential use in drug delivery systems. Its ability to encapsulate hydrophobic drugs enhances bioavailability and therapeutic efficacy. Furthermore, it is being explored as a component in medical imaging agents due to its unique physical properties that improve contrast in imaging techniques.

Industry

In industrial applications, this compound is utilized in the production of high-performance coatings and lubricants. Its strong absorption properties make it an effective desiccant in moisture-sensitive environments. The compound's resistance to degradation under extreme conditions also makes it suitable for use in harsh industrial processes.

Case Study 1: Drug Delivery Systems

Research has shown that incorporating this compound into liposomal formulations significantly enhances the encapsulation efficiency of poorly soluble drugs. In a study involving various formulations tested on cancer cell lines, the modified liposomes demonstrated improved drug release profiles compared to conventional formulations.

Case Study 2: Coatings Development

In industrial applications focusing on protective coatings for electronic devices, the addition of this compound has been shown to improve water and oil repellency without compromising adhesion properties. This case illustrates its effectiveness in enhancing performance characteristics of surface coatings.

Wirkmechanismus

The mechanism by which 1H,1H,2H,2H-Perfluoro-5-methylhexan-1-ol exerts its effects is primarily through its interaction with hydrophobic and hydrophilic surfaces. Its perfluorinated tail provides hydrophobic characteristics, while the hydroxyl group allows for hydrogen bonding with hydrophilic surfaces. This dual functionality makes it an effective surfactant and stabilizer in various chemical and biological systems.

Vergleich Mit ähnlichen Verbindungen

1H,1H,2H,2H-Perfluoro-1-octanol: Known for its use in microfluidics and as a starting material for other fluorinated compounds.

1H,1H,2H,2H-Perfluoro-1-decanol: Utilized in the synthesis of surfactants and polymeric products.

1H,1H,2H,2H-Perfluoro-1-hexanol: Employed in various industrial applications due to its similar properties.

Uniqueness: 1H,1H,2H,2H-Perfluoro-5-methylhexan-1-ol stands out due to its specific molecular structure, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring both stability and reactivity, such as in advanced coatings and biomedical research.

Biologische Aktivität

1H,1H,2H,2H-Perfluoro-5-methylhexan-1-ol, a perfluoroalkyl compound, is part of a larger class of substances known as perfluoroalkyl and polyfluoroalkyl substances (PFAS). These compounds are characterized by their fully fluorinated carbon chains and have attracted attention due to their unique chemical properties and potential biological effects. This article reviews the biological activity of this compound, focusing on its toxicological profiles, environmental impact, and potential health effects.

- Molecular Formula : C6H5F9O

- Molecular Weight : 264.09 g/mol

- CAS Number : 2043-47-2

- Structure : The compound features a perfluorinated chain with a hydroxyl group, which contributes to its unique properties and interactions in biological systems.

Toxicological Profile

Research on the toxicological effects of this compound is limited but suggests several areas of concern:

- Endocrine Disruption : Some studies indicate that PFAS can interfere with endocrine function. For instance, exposure to certain PFAS has been linked to alterations in hormone levels and reproductive health issues in animal models .

- Developmental Toxicity : Animal studies have shown that exposure to PFAS compounds can lead to developmental toxicity. For example, decreased body weights and altered organ development were observed in offspring of exposed mothers .

- Immunotoxicity : Evidence suggests that PFAS exposure may impair immune function. Research indicates that these compounds can reduce vaccine efficacy and increase susceptibility to infections .

Environmental Impact

The environmental persistence of PFAS compounds is a significant concern. Due to their strong carbon-fluorine bonds, these substances do not degrade easily in the environment:

- Bioaccumulation : PFAS can accumulate in the food chain, leading to higher concentrations in predatory species. This bioaccumulation poses risks not only to wildlife but also to humans who consume contaminated food sources .

- Water Contamination : PFAS have been detected in various water sources globally. Their presence in drinking water has raised alarms regarding public health risks associated with long-term exposure .

Case Study 1: Health Effects in Populations Near Industrial Sites

A study conducted near a manufacturing facility revealed elevated levels of PFAS in local water supplies. Residents reported higher incidences of thyroid disease and certain cancers compared to control populations. This correlation suggests a potential link between environmental exposure to PFAS and adverse health outcomes .

Case Study 2: Wildlife Studies

Research on fish populations exposed to PFAS showed significant changes in reproductive success and immune function. These findings highlight the ecological risks associated with PFAS contamination and underscore the need for monitoring and regulation .

Research Findings

Eigenschaften

IUPAC Name |

3,3,4,4,5,6,6,6-octafluoro-5-(trifluoromethyl)hexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F11O/c8-3(9,1-2-19)5(11,12)4(10,6(13,14)15)7(16,17)18/h19H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUQRWZHUUPZGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F11O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379897 | |

| Record name | 3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89076-11-9 | |

| Record name | 3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 89076-11-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.